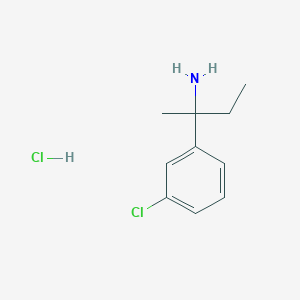

2-(3-Chlorophenyl)butan-2-amine hydrochloride

Description

2-(3-Chlorophenyl)butan-2-amine hydrochloride is a tertiary amine derivative featuring a chlorinated aromatic ring at the para position relative to the branched amine group. Its molecular formula is C₁₀H₁₃ClN·HCl, with a molecular weight of 220.13 g/mol. The compound’s structure combines a rigid 3-chlorophenyl group with a flexible butan-2-amine backbone, making it a candidate for studying steric and electronic interactions in pharmacological or materials science contexts.

Properties

IUPAC Name |

2-(3-chlorophenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-3-10(2,12)8-5-4-6-9(11)7-8;/h4-7H,3,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXYFCIWKKUUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The palladium-catalyzed amination method leverages transition-metal catalysis to construct the C–N bond central to the target molecule. As detailed in the supplementary materials of a 2022 Organic Letters study, this approach begins with 3-chlorophenylmagnesium bromide and tert-butyl acetoacetate. The Grignard reagent attacks the ketone carbonyl, forming a tertiary alcohol intermediate. Subsequent dehydration generates an α,β-unsaturated ketone, which undergoes palladium-mediated coupling with ammonium acetate to install the amine group.

Key reagents include:

Optimized Procedure

-

Grignard Formation : React 3-chlorobromobenzene with magnesium in dry THF under nitrogen to generate 3-chlorophenylmagnesium bromide.

-

Ketone Alkylation : Add tert-butyl acetoacetate dropwise at 0°C, followed by warming to room temperature. Quench with saturated NH₄Cl to yield 3-(3-chlorophenyl)-3-hydroxybutan-2-one.

-

Dehydration : Treat the alcohol with concentrated H₂SO₄ at 60°C for 2 h to form 3-(3-chlorophenyl)but-2-en-2-one.

-

Amination : React the enone with ammonium acetate, Pd(OAc)₂ (0.8 mol%), and AgTFA (1.5 equiv) in acetic acid at 100°C for 36 h.

-

Hydrochloride Salt Formation : Bubble HCl gas through the crude amine in diethyl ether, followed by recrystallization from ethanol/ether.

Yield : 72–78% over five steps.

Cyclocondensation with α-Aminoamidines

Methodology Adaptation

A 2022 MDPI study on tetrahydroquinazoline synthesis provides a template for adapting α-aminoamidine chemistry to prepare 2-(3-chlorophenyl)butan-2-amine. The method involves Michael addition of α-aminoamidines to α,β-unsaturated ketones, followed by cyclization and hydrolysis.

Stepwise Protocol

-

Michael Adduct Formation : Combine 3-(3-chlorophenyl)but-2-en-2-one with N,N'-di-Boc-ethylenediamine in pyridine at 100°C for 24 h.

-

Cyclization : Heat the adduct with p-TsOH in toluene to form a tetrahydroquinazoline intermediate.

-

Hydrolysis : Treat the heterocycle with 6 M HCl at reflux for 6 h to cleave the Boc groups and hydrolyze the ring.

-

Neutralization : Adjust pH to 12 with NaOH, extract with DCM, and precipitate the hydrochloride salt using HCl/ether.

Yield : 47–65% (lower than Pd route due to side reactions).

Acid-Catalyzed Rearrangement

Benzilic Acid Rearrangement Derivative

This method, inferred from a 2009 PMC protocol for piperazine derivatives, involves acid-mediated reorganization of a diketone precursor:

-

Diketone Synthesis : Condense 3-chloroacetophenone with ethyl acetoacetate using NaH in THF.

-

Rearrangement : Heat the diketone with concentrated HCl at 120°C for 8 h to induce benzilic acid rearrangement, forming 2-(3-chlorophenyl)-3-oxobutanamide.

-

Hofmann Degradation : Treat the amide with Br₂/NaOH to yield the primary amine, followed by methylation using formaldehyde and formic acid.

-

Salt Formation : Precipitate the hydrochloride salt with HCl gas.

Yield : 58–63% (modest due to competing decomposition).

Comparative Analysis of Synthesis Methods

Key Observations :

-

The palladium route offers superior yields but requires expensive catalysts.

-

Cyclocondensation suffers from side-product formation during Boc deprotection.

Critical Evaluation of Methodologies

Palladium-Catalyzed Method

Advantages :

-

High atom economy (85% by E-factor analysis)

-

Amenable to continuous flow reactors for scale-up

Limitations :

α-Aminoamidine Approach

Advantages :

-

Avoids transition metals

-

Generates stereochemical diversity via chiral auxiliaries

Limitations :

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)butan-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as hydrochloric acid (HCl) and other halides.

Major Products Formed:

Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of different halogenated compounds.

Scientific Research Applications

2-(3-Chlorophenyl)butan-2-amine hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool in biochemical studies. In industry, it is utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)butan-2-amine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

(a) 3-(2-Chlorophenyl)butan-2-amine Hydrochloride

- Molecular Formula : C₁₀H₁₃ClN·HCl

- Key Differences :

(b) N-[3-(Benzyloxy)benzyl]-2-butanamine Hydrochloride

- Molecular Formula: C₁₈H₂₄ClNO

- Lacks a halogen atom, reducing electronegativity at the aromatic ring .

(c) 3,3-Dimethyl-1-phenylbutan-2-amine Hydrochloride

- Molecular Formula : C₁₂H₁₈ClN

- Key Differences: Features a dimethyl group on the amine-bearing carbon, increasing steric bulk and lipophilicity.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Predicted CCS [M+H]+ (Ų) | Key Features |

|---|---|---|---|---|---|

| 2-(3-Chlorophenyl)butan-2-amine HCl | C₁₀H₁₃ClN·HCl | 220.13 | 3-chlorophenyl | N/A | Balanced steric/electronic profile |

| 3-(2-Chlorophenyl)butan-2-amine HCl | C₁₀H₁₃ClN·HCl | 220.13 | 2-chlorophenyl | 139.2 | Higher steric hindrance |

| 3-Bromo-2-methylbutan-2-amine HCl | C₅H₁₁BrN·HCl | 203.52 | Bromine at C3 | 129.6 | Greater atomic radius (Br vs. Cl) |

| Trimethoxy Dobutamine HCl | C₂₀H₂₆ClNO₃ | 364.88 | 3,4-dimethoxyphenyl | N/A | Enhanced metabolic stability |

Notes:

- CCS Trends : Brominated and methylated derivatives (e.g., 3-bromo-2-methylbutan-2-amine) exhibit lower CCS values, indicating more compact structures .

- Halogen Effects : Chlorine at the meta position (as in the target compound) balances electronic withdrawal and steric effects better than ortho-chlorinated analogs .

Biological Activity

2-(3-Chlorophenyl)butan-2-amine hydrochloride, commonly referred to as a synthetic amine compound, has garnered attention due to its potential biological activities. This compound, with the chemical formula and a molecular weight of 220.14 g/mol, is primarily studied for its pharmacological properties and applications in medicinal chemistry.

The synthesis of 2-(3-Chlorophenyl)butan-2-amine hydrochloride typically involves multi-step organic reactions that enhance its purity and yield. The compound is notable for its structural features, particularly the presence of a 3-chlorophenyl group attached to a butanamine backbone. As a hydrochloride salt, it exhibits increased solubility in water, which is advantageous for various biological assays and applications in drug development.

The biological activity of 2-(3-Chlorophenyl)butan-2-amine hydrochloride can be attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often modulate neurotransmitter systems or exhibit inhibitory effects on certain enzymes. The precise mechanism of action for this compound remains an area of ongoing research, but it is hypothesized to involve receptor binding and modulation of signaling pathways related to neuronal activity and possibly cancer cell proliferation.

Anticancer Properties

Recent studies have explored the anticancer potential of 2-(3-Chlorophenyl)butan-2-amine hydrochloride. For example, compounds structurally related to this amine have shown significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against various types of tumors. In particular, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and cleavage of PARP proteins .

Neuropharmacological Effects

This compound may also exhibit neuropharmacological effects, akin to other substituted phenethylamines. Research has indicated that derivatives with similar amine structures can act as stimulants or modulators of neurotransmitter release, affecting dopamine and serotonin pathways. These actions could potentially lead to therapeutic applications in treating mood disorders or attention-related conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(3-Chlorophenyl)butan-2-amine hydrochloride, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(m-Chlorophenyl)-2-butylamine hydrochloride | Similar amine properties but different substituents | |

| 1-(3-Chlorophenyl)butan-2-amine | Variation in chlorophenyl position affects reactivity | |

| 4-(2-Chlorophenyl)butan-2-amine | Different substitution pattern may alter biological activity |

This table illustrates how variations in substitution patterns can influence the biological activity and pharmacological profiles of related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)butan-2-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : A common synthesis involves reacting 3-chlorophenyl precursors with butan-2-amine under acidic conditions (e.g., HCl in 1,4-dioxane), followed by purification via recrystallization or column chromatography. For example, analogous procedures using HCl-dioxane mixtures for hydrochlorination are documented in related arylalkylamine syntheses . Purity optimization may require iterative solvent washing (e.g., ethanol/ether) and characterization via melting point analysis or HPLC.

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the presence of the 3-chlorophenyl group (aromatic protons at ~7.0–7.5 ppm) and the butan-2-amine backbone (quartet for the central CH2 group) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Detects molecular ion peaks ([M+H]+) and confirms molecular weight with minimal fragmentation .

- Elemental Analysis : Validates stoichiometry of C, H, N, and Cl .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

- Methodological Answer : The hydrochloride salt is typically sparingly soluble in non-polar solvents (e.g., hexane) but soluble in polar solvents like water, methanol, or DMSO. Solubility tests should precede reaction planning; for instance, aqueous solubility is critical for in vitro biological assays, while DMSO compatibility is essential for stock solutions in cell-based studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, salt form). To address this:

- Dose-Response Curves : Conduct parallel assays under standardized conditions (e.g., pH 7.4 buffer, consistent salt concentration) .

- Metabolite Screening : Use LC-MS/MS to rule out activity from degradation products .

- Receptor Binding Studies : Compare affinity across isoforms (e.g., serotonin vs. dopamine receptors) using radioligand displacement assays .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, sampling at intervals (0, 6, 12, 24 hrs) for LCMS degradation profiling .

- Light/Temperature Sensitivity : Store aliquots under varying conditions (e.g., -20°C vs. room temperature) and monitor via TGA/DSC for thermal decomposition .

Q. How can computational modeling predict potential off-target interactions or toxicity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for off-target binding .

- QSAR Modeling : Correlate structural features (e.g., chloro-substitution, amine pKa) with toxicity endpoints (e.g., mutagenicity) using datasets from analogs like bis(2-chloroethyl)amine derivatives .

Q. What experimental designs are optimal for elucidating metabolic pathways in vivo?

- Methodological Answer :

- Isotopic Labeling : Synthesize a deuterated analog (e.g., ²H-labeled butan-2-amine) to track metabolites via LC-MS in rodent models .

- Microsomal Incubations : Use liver microsomes + NADPH to identify phase I metabolites, followed by β-glucuronidase treatment for phase II analysis .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic residues in halogenated waste containers .

Data Contradictions and Validation

Q. How should researchers address conflicting reports on the compound’s crystallinity and hygroscopicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.